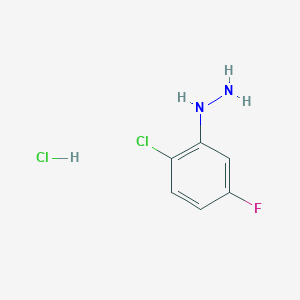

2-Chloro-5-fluorophenylhydrazine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-chloro-5-fluorophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClFN2.ClH/c7-5-2-1-4(8)3-6(5)10-9;/h1-3,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDHOUQFXUDHPDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)NN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660163 | |

| Record name | (2-Chloro-5-fluorophenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502496-25-5 | |

| Record name | (2-Chloro-5-fluorophenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-chloro-5-fluorophenyl)hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-5-fluorophenylhydrazine Hydrochloride: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-Chloro-5-fluorophenylhydrazine hydrochloride, a key building block for researchers, medicinal chemists, and drug development professionals. We will delve into its core physicochemical properties, synthesis protocols, critical applications, and essential safety procedures, offering field-proven insights to maximize its utility in the laboratory.

Introduction: A Versatile Synthon in Modern Medicinal Chemistry

This compound is a substituted aromatic hydrazine of significant interest in the synthesis of complex heterocyclic systems.[1] Hydrazine derivatives are foundational synthons, particularly for constructing nitrogen-containing scaffolds that form the core of numerous biologically active molecules.[2] The specific substitution pattern of this compound—a chlorine atom at the 2-position and a fluorine atom at the 5-position—offers distinct advantages in drug design. The presence and position of these halogens can profoundly influence a molecule's electronic properties, metabolic stability, and ability to permeate biological membranes, making it a valuable tool for structure-activity relationship (SAR) studies.[1] Its primary application lies in the renowned Fischer indole synthesis, a robust method for creating indole derivatives, which are pivotal scaffolds in pharmaceuticals and agrochemicals.[3][4] This guide serves as a practical resource for harnessing the full potential of this versatile reagent.

Core Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.[5] Key data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 502496-25-5 | [6][7][8] |

| Molecular Formula | C₆H₆ClFN₂ · HCl (or C₆H₇Cl₂FN₂) | [6][8] |

| Molecular Weight | 197.04 g/mol | [6][8] |

| Appearance | White to light yellow or orange powder/crystals | [9] |

| Melting Point | Data not consistently available; related compounds melt with decomposition in the 200-205 °C range. | [9][10][11] |

| Purity | Typically available in ≥97% or ≥98% purity. | [6][8] |

Note: Specific properties like melting point can vary between batches and suppliers. Always refer to the Certificate of Analysis (CoA) for lot-specific data.

Synthesis and Key Reactivity

The standard industrial synthesis of substituted phenylhydrazines involves a multi-step process beginning with the corresponding aniline.[12] This pathway ensures high purity and yield, which are critical for subsequent reactions.

General Synthetic Pathway

The synthesis typically proceeds via the diazotization of 2-chloro-5-fluoroaniline, followed by reduction of the resulting diazonium salt.

Caption: General synthesis of the title compound.

Causality Behind the Method:

-

Diazotization: Reacting the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) converts the amino group into a diazonium salt (-N₂⁺). This group is an excellent leaving group, making it susceptible to nucleophilic substitution or reduction.[5]

-

Reduction: The diazonium salt is then reduced. Common reducing agents include sodium sulfite or stannous chloride.[12] This step replaces the diazonium group with the hydrazine moiety (-NHNH₂).

-

Salification & Isolation: The resulting free base is often treated with hydrochloric acid to precipitate the more stable and crystalline hydrochloride salt, which can be easily isolated by filtration.[13]

Core Reactivity: The Fischer Indole Synthesis

The most prominent application of this compound is the Fischer indole synthesis. This powerful, acid-catalyzed reaction produces an indole ring from a phenylhydrazine and an aldehyde or ketone.[3][14]

Caption: Key mechanistic stages of the Fischer indole synthesis.

Mechanism Explained:

-

Hydrazone Formation: The reaction begins with the condensation of the phenylhydrazine with a carbonyl compound to form a phenylhydrazone intermediate.[4]

-

[7][7]-Sigmatropic Rearrangement: Under acidic conditions, the hydrazone tautomerizes to an ene-hydrazine. This intermediate then undergoes a key[7][7]-sigmatropic rearrangement, forming a new C-C bond and breaking the N-N bond.[3][15]

-

Cyclization and Elimination: The resulting di-imine intermediate rearomatizes, cyclizes, and finally eliminates a molecule of ammonia (NH₃) to yield the stable, aromatic indole ring.[4]

Experimental Protocol: Fischer Indole Synthesis of 7-Chloro-4-fluoro-1,2,3,4-tetrahydrocarbazole

This protocol provides a validated method for synthesizing a carbazole derivative, a common scaffold in drug discovery, using the title compound.

Materials:

-

This compound

-

Cyclohexanone

-

Glacial Acetic Acid

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 1.0 equivalent of this compound in glacial acetic acid.

-

Addition of Ketone: Add 1.1 equivalents of cyclohexanone to the suspension at room temperature.

-

Heating: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture slowly into a beaker of ice water with stirring.

-

Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash the filter cake thoroughly with water to remove residual acetic acid.

-

Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Self-Validation: The success of the synthesis is validated by the precipitation of the product upon quenching in water and confirmed by characterization (e.g., NMR, MS) and a sharp melting point of the purified solid. The choice of acetic acid serves as both the solvent and a Brønsted acid catalyst, simplifying the reaction setup.[14]

Safety, Handling, and Storage

Proper handling of chemical reagents is crucial for laboratory safety. This compound is classified as a hazardous substance.

Hazard Identification:

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[16][17][18]

-

Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[17][19]

-

Carcinogenicity: May pose a cancer hazard based on animal data for related hydrazine compounds.[16]

Recommended Safety Protocols:

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[18][19] Ensure that eyewash stations and safety showers are readily accessible.[16]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves.

-

Eye Protection: Use safety glasses with side shields or goggles.

-

Lab Coat: A lab coat is mandatory to prevent skin contact.

-

Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator.[16]

-

-

Handling: Avoid creating dust.[16] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[18]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[19] It is advisable to store under an inert gas atmosphere as some hydrazines can be sensitive to air and moisture.[18]

Spill & Disposal:

-

In case of a spill, prevent dust formation.[16] Sweep up the material and place it into a suitable, labeled container for disposal.[17]

-

Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[16]

Conclusion

This compound is a high-value synthetic intermediate with a well-established role in the construction of indole-containing molecules. Its halogenated structure provides medicinal chemists with a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. By understanding its physicochemical properties, mastering its application in cornerstone reactions like the Fischer indole synthesis, and adhering to strict safety protocols, researchers can effectively and safely leverage this compound to advance their discovery programs.

References

- 1. (2-Bromo-5-fluorophenyl)hydrazine hydrochloride | RUO [benchchem.com]

- 2. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. EP0723953A1 - Process for the preparation of 2-fluorophenylhydrazine - Google Patents [patents.google.com]

- 6. (2-Chloro-5-fluorophenyl)hydrazine hydrochloride - CAS:502496-25-5 - Sunway Pharm Ltd [3wpharm.com]

- 7. This compound | 502496-25-5 [chemicalbook.com]

- 8. calpaclab.com [calpaclab.com]

- 9. 2-Fluorophenylhydrazine hydrochloride CAS#: 2924-15-4 [amp.chemicalbook.com]

- 10. 2-Fluorophenylhydrazine 97 2924-15-4 [sigmaaldrich.com]

- 11. 2-氯苯肼 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 13. orgsyn.org [orgsyn.org]

- 14. mdpi.com [mdpi.com]

- 15. jk-sci.com [jk-sci.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. tcichemicals.com [tcichemicals.com]

- 19. tcichemicals.com [tcichemicals.com]

2-Chloro-5-fluorophenylhydrazine hydrochloride CAS number 502496-25-5

An In-Depth Technical Guide to 2-Chloro-5-fluorophenylhydrazine hydrochloride (CAS: 502496-25-5)

This document provides a comprehensive technical overview of this compound, a critical reagent in modern synthetic and medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this guide moves beyond simple data presentation to offer field-proven insights into the compound's synthesis, reactivity, and strategic applications, particularly in the construction of pharmacologically relevant heterocyclic scaffolds.

Strategic Overview: A Versatile Halogenated Building Block

This compound is a substituted arylhydrazine that has gained prominence as a key intermediate in organic synthesis. Its value lies not just in the reactive hydrazine moiety but in the strategic placement of chloro and fluoro substituents on the phenyl ring. These halogens are not mere spectators; they are crucial modulators of the electronic and steric properties of the molecule and its derivatives. In drug discovery, the incorporation of chlorine and fluorine is a well-established strategy to enhance metabolic stability, modulate pKa, improve membrane permeability, and introduce specific binding interactions with biological targets.[1][2] This makes the title compound a particularly valuable precursor for generating novel drug candidates. Its primary utility is in the synthesis of nitrogen-containing heterocycles, most notably indoles and pyrazoles, which form the core of numerous approved pharmaceuticals.[2][3]

Physicochemical & Structural Data

| Property | Value | Source(s) |

| CAS Number | 502496-25-5 | [4][5][6] |

| Molecular Formula | C₆H₇Cl₂FN₂ | [5][7][8] |

| Molecular Weight | 197.04 g/mol | [5][6] |

| IUPAC Name | (2-chloro-5-fluorophenyl)hydrazine hydrochloride | [8] |

| Appearance | White to slight yellow solid/crystal powder | [9][10] |

| Purity | Typically ≥98% | [6] |

| Storage | Inert atmosphere, 2-8°C, protect from moisture | [7][11] |

Synthesis and Characterization

From a process chemistry perspective, the synthesis of substituted phenylhydrazines is a well-trodden path, typically commencing with the corresponding aniline. The general, industrially relevant methodology involves a two-step sequence: diazotization followed by reduction.[12][13]

Caption: General synthetic workflow for 2-Chloro-5-fluorophenylhydrazine HCl.

Protocol: Synthesis via Diazotization-Reduction

This protocol is a representative procedure adapted from established methods for preparing arylhydrazines.[12][14]

-

Diazotization: 2-Chloro-5-fluoroaniline is dissolved in concentrated hydrochloric acid and cooled to 0-5°C in an ice-salt bath. A pre-chilled aqueous solution of sodium nitrite (NaNO₂) is added dropwise, maintaining the temperature below 5°C. The slow addition is critical to prevent the exothermic reaction from decomposing the unstable diazonium salt. The reaction is monitored for the presence of nitrous acid using starch-iodide paper.

-

Reduction: In a separate vessel, a solution of tin(II) chloride (SnCl₂) in concentrated HCl is prepared and chilled. The freshly prepared diazonium salt solution is then added slowly to the SnCl₂ solution, again keeping the temperature low. The stannous chloride acts as the reducing agent, converting the diazonium group to the hydrazine.

-

Isolation: The resulting slurry is stirred for several hours, allowing the hydrochloride salt of the product to precipitate. The solid is collected by vacuum filtration, washed with a small amount of cold water or brine to remove inorganic salts, and then with a non-polar solvent like diethyl ether to remove organic impurities.

-

Drying: The product is dried under vacuum to yield this compound as a crystalline solid.

Trustworthiness: The success of this synthesis relies on strict temperature control. The diazonium salt intermediate is thermally labile and can decompose violently if allowed to warm. The use of the hydrochloride salt form throughout aids in precipitation and stability. Characterization is typically performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.[7]

Core Synthetic Applications: Building Pharmacophores

The true utility of this compound is realized in its application as a synthon for complex heterocyclic systems.

The Fischer Indole Synthesis: A Gateway to Privileged Scaffolds

The Fischer indole synthesis, discovered in 1883, remains one of the most powerful and versatile methods for constructing the indole nucleus.[15] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed in situ from an arylhydrazine and a ketone or aldehyde.[16][17]

Caption: Key mechanistic steps of the Fischer Indole Synthesis.

Expertise & Causality: The choice of acid catalyst (Brønsted or Lewis acids like HCl, ZnCl₂, or polyphosphoric acid) is crucial and depends on the substrate's reactivity.[15] The key[18][18]-sigmatropic rearrangement is the bond-forming step that constructs the core bicyclic system. The subsequent elimination of ammonia provides the thermodynamic driving force, resulting in the stable, aromatic indole ring.[16]

-

Reactant Setup: In a round-bottom flask, suspend this compound (1.0 eq) and cyclohexanone (1.1 eq) in a suitable solvent such as acetic acid or ethanol.

-

Hydrazone Formation: Stir the mixture at room temperature for 1-2 hours to form the corresponding arylhydrazone intermediate. This can often be observed by a change in color or the formation of a precipitate.

-

Cyclization: Add a catalyst, such as concentrated sulfuric acid (catalytic amount) or zinc chloride (1.0 eq), to the mixture. Heat the reaction to reflux (typically 80-120°C) for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water. This will precipitate the crude product and neutralize the strong acid.

-

Purification: Collect the solid by filtration. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure tetracyclic indole derivative.

Pyrazole Synthesis: Accessing Another Key Heterocycle

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are prevalent in pharmaceuticals, acting as anti-inflammatory agents (e.g., Celecoxib), anti-cancer agents, and more.[3] The most common and direct synthesis involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent.[18]

Caption: Mechanism for pyrazole formation via cyclocondensation.

Expertise & Causality: When using an unsymmetrical 1,3-diketone, the reaction can potentially yield two regioisomers. The regioselectivity is governed by the relative electrophilicity of the two carbonyl carbons and the steric environment. The reaction is typically catalyzed by acid and driven to completion by the removal of water, often via a Dean-Stark apparatus, to form the stable aromatic pyrazole ring.[19][20]

-

Reactant Setup: Combine this compound (1.0 eq) and acetylacetone (2,4-pentanedione) (1.0 eq) in ethanol.

-

Catalysis: Add a few drops of a strong acid catalyst, such as glacial acetic acid or hydrochloric acid.

-

Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting materials are consumed.

-

Workup: Cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. Add water to the residue to precipitate the crude product.

-

Purification: Collect the solid by filtration, wash with water, and dry. If necessary, the product can be further purified by recrystallization from an appropriate solvent like ethanol.

Significance in Drug Discovery

The indole and pyrazole cores, readily accessible from this compound, are considered "privileged scaffolds" in medicinal chemistry. They are present in a vast number of biologically active compounds.

Caption: The role of the title compound as a key starting material for pharmacologically important scaffolds.

The chloro and fluoro substituents provide medicinal chemists with critical tools for lead optimization.

-

Fluorine: Can increase metabolic stability by blocking sites of oxidation, enhance binding affinity through hydrogen bonding or dipole interactions, and lower the pKa of nearby basic centers.

-

Chlorine: Increases lipophilicity, which can improve membrane permeability. It can also engage in specific halogen bonding interactions with protein targets, enhancing potency and selectivity.[1]

This specific substitution pattern (2-chloro, 5-fluoro) is found in building blocks used for the synthesis of potent kinase inhibitors, which are a cornerstone of modern cancer therapy.[21][22]

Safety and Handling

As a reactive chemical intermediate, this compound requires careful handling in a controlled laboratory environment.

-

Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin. It causes serious eye irritation and skin irritation.[11][23] It may also be a possible cancer hazard based on data from related compounds.[24][25]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]

-

Handling: Avoid creating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[24]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[7][24] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[7]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for the efficient construction of high-value molecular architectures. Its utility in the robust and scalable Fischer indole and pyrazole syntheses, combined with the beneficial properties imparted by its specific halogenation pattern, solidifies its importance for professionals in organic synthesis and drug discovery. A thorough understanding of its reactivity, handling requirements, and synthetic potential enables researchers to leverage this building block to its fullest extent in the quest for novel therapeutics and functional molecules.

References

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijtsrd.com [ijtsrd.com]

- 4. This compound | 502496-25-5 [chemicalbook.com]

- 5. 2-Chloro-5-fluorophenylhydrazine HCl - Amerigo Scientific [amerigoscientific.com]

- 6. calpaclab.com [calpaclab.com]

- 7. 502496-25-5|(2-Chloro-5-fluorophenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]

- 8. pschemicals.com [pschemicals.com]

- 9. This compound [myskinrecipes.com]

- 10. 2-Fluorophenylhydrazine hydrochloride CAS#: 2924-15-4 [amp.chemicalbook.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 13. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]

- 14. EP0723953A1 - Process for the preparation of 2-fluorophenylhydrazine - Google Patents [patents.google.com]

- 15. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. jk-sci.com [jk-sci.com]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo [1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. assets.thermofisher.com [assets.thermofisher.com]

- 24. fishersci.com [fishersci.com]

- 25. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to (2-Chloro-5-fluorophenyl)hydrazine hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: (2-Chloro-5-fluorophenyl)hydrazine hydrochloride has emerged as a critical chemical intermediate in the synthesis of complex heterocyclic scaffolds, which are central to the development of novel therapeutics. This technical guide provides a comprehensive overview of its structural information, physicochemical properties, safety considerations, and, most importantly, its application in synthetic organic chemistry, with a particular focus on its role in the construction of kinase inhibitors through the Fischer indole synthesis. Detailed experimental insights and analytical methodologies are presented to support researchers in leveraging this versatile building block for accelerated drug discovery programs.

Introduction: The Strategic Importance of Halogenated Phenylhydrazines

In the landscape of medicinal chemistry, the indole nucleus stands out as a "privileged scaffold," forming the core of numerous natural products and synthetic drugs. The Fischer indole synthesis, a venerable and powerful reaction, remains a cornerstone for the construction of this key heterocycle.[1][2] The strategic choice of a substituted phenylhydrazine precursor is paramount as it directly dictates the substitution pattern of the final indole ring, thereby influencing its biological activity.

(2-Chloro-5-fluorophenyl)hydrazine hydrochloride, with its specific arrangement of chloro and fluoro substituents, offers a unique electronic and steric profile. This substitution pattern is particularly relevant in the design of kinase inhibitors, where precise interactions with the ATP-binding site are essential for potency and selectivity. This guide will delve into the core technical aspects of this valuable reagent, providing a foundation for its effective utilization in research and development.

Core Structural and Physicochemical Properties

A thorough understanding of the fundamental properties of a reagent is the bedrock of its successful application in synthesis.

| Property | Value | Source(s) |

| Chemical Name | (2-Chloro-5-fluorophenyl)hydrazine hydrochloride | [3][4][5] |

| CAS Number | 502496-25-5 | [3][4][5] |

| Molecular Formula | C₆H₇Cl₂FN₂ (or C₆H₆ClFN₂·HCl) | [3][5] |

| Molecular Weight | 197.04 g/mol | [3][5][6] |

| Appearance | White to light yellow solid | [7] |

| Storage | Inert atmosphere, 2-8°C | [3] |

Molecular Structure

The structure of (2-Chloro-5-fluorophenyl)hydrazine hydrochloride is characterized by a phenyl ring substituted with a chlorine atom at the 2-position and a fluorine atom at the 5-position, with a hydrazinium chloride group at the 1-position.

Caption: 2D structure of (2-Chloro-5-fluorophenyl)hydrazine hydrochloride.

Safety and Handling: A Critical Assessment

(2-Chloro-5-fluorophenyl)hydrazine hydrochloride is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood by trained personnel.

GHS Hazard Pictograms:

Due to the hazardous nature of this compound, the following GHS pictograms are relevant:

-

Skull and Crossbones (GHS06): Indicates acute toxicity (fatal or toxic).

-

Corrosion (GHS05): Indicates it can cause severe skin burns and eye damage.

-

Health Hazard (GHS08): May cause cancer and allergic skin reactions.

-

Exclamation Mark (GHS07): Harmful if swallowed.

-

Environment (GHS09): Very toxic to aquatic life.

Key GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H311: Toxic in contact with skin.

-

H314: Causes severe skin burns and eye damage.

-

H317: May cause an allergic skin reaction.

-

H330: Fatal if inhaled.

-

H350: May cause cancer.

-

H410: Very toxic to aquatic life with long-lasting effects.

Precautionary Measures:

-

P201 & P202: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P284: Wear respiratory protection.

In case of exposure, immediate medical attention is required. For detailed first-aid measures, consult the material safety data sheet (MSDS) from your supplier.

Synthetic Pathways and Methodologies

General Synthesis of Phenylhydrazine Hydrochlorides

The synthesis of substituted phenylhydrazine hydrochlorides typically follows a well-established pathway involving the diazotization of the corresponding aniline, followed by reduction and subsequent hydrolysis.

Caption: Generalized synthetic workflow for phenylhydrazine hydrochlorides.

A common protocol involves the following steps:

-

Diazotization: The starting aniline (in this case, 2-chloro-5-fluoroaniline) is dissolved in aqueous hydrochloric acid and cooled to 0-5°C. A solution of sodium nitrite is then added dropwise to form the corresponding diazonium salt.

-

Reduction: The diazonium salt solution is then treated with a reducing agent. Stannous chloride (SnCl₂) in concentrated hydrochloric acid is a classic choice. Alternatively, sodium sulfite can be used.

-

Isolation: The resulting phenylhydrazine hydrochloride often precipitates from the reaction mixture upon cooling or can be isolated by extraction and subsequent treatment with hydrochloric acid.

A patent for the preparation of the related 2-fluorophenylhydrazine describes a process involving diazotization, reduction with bisulfite, and subsequent saponification with hydrochloric acid to yield the hydrochloride salt.[8]

Application in Drug Discovery: The Fischer Indole Synthesis

The primary utility of (2-Chloro-5-fluorophenyl)hydrazine hydrochloride in drug discovery is as a key reactant in the Fischer indole synthesis. This reaction allows for the construction of highly substituted indoles, which are prevalent in kinase inhibitors.

The Fischer Indole Synthesis: Mechanism and Causality

The reaction proceeds by the acid-catalyzed condensation of the phenylhydrazine with a ketone or aldehyde to form a phenylhydrazone. This intermediate then undergoes a[1][1]-sigmatropic rearrangement, followed by the elimination of ammonia to form the aromatic indole ring.[1] The choice of a strong acid catalyst, such as HCl (which is conveniently present in the hydrochloride salt), H₂SO₄, or a Lewis acid like ZnCl₂, is crucial to promote both the initial condensation and the subsequent cyclization.[2]

Caption: Workflow for the Fischer Indole Synthesis.

A Representative Experimental Protocol

The following is a generalized, one-pot procedure for the Fischer indole synthesis using an arylhydrazine hydrochloride salt:[9]

-

Metalloimine Formation (if applicable for one-pot synthesis from nitriles): In a flame-dried flask under an inert atmosphere, a solution of the chosen nitrile in an anhydrous ether solvent is treated with an organometallic reagent (e.g., a Grignard or organolithium reagent) at low temperature. This reaction is allowed to proceed for a few hours to form the metalloimine in situ.

-

Hydrazone Formation and Cyclization: The (2-Chloro-5-fluorophenyl)hydrazine hydrochloride is added to the reaction mixture, followed by an acidic workup. The mixture is then heated (refluxed) for several hours (typically 12-15 hours) to drive the Fischer indole synthesis to completion.

-

Workup and Purification: After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography, to yield the desired substituted indole.

The specific choice of solvent, temperature, and reaction time is dependent on the reactivity of the ketone/aldehyde and the phenylhydrazine.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of (2-Chloro-5-fluorophenyl)hydrazine hydrochloride and its synthetic products.

Spectroscopic Data (Predicted and Analog-Based)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show complex aromatic signals corresponding to the three protons on the phenyl ring, along with broad signals for the NH and NH₂⁺ protons. The exact chemical shifts and coupling constants would be influenced by the chloro and fluoro substituents.

-

¹³C NMR: The carbon NMR would display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing effects of the halogen and hydrazine substituents.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations in the region of 3200-3400 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, and C=C stretching in the 1400-1600 cm⁻¹ region. C-Cl and C-F stretching bands would appear in the fingerprint region.

-

Mass Spectrometry (MS): Mass spectral analysis would show a molecular ion peak corresponding to the free base (C₆H₆ClFN₂) at m/z ≈ 160, exhibiting a characteristic isotopic pattern due to the presence of chlorine.

Quality Control and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of phenylhydrazine derivatives. A reverse-phase HPLC method can be developed to separate the main compound from potential impurities, such as positional isomers or related substances.[7]

Conclusion and Future Outlook

(2-Chloro-5-fluorophenyl)hydrazine hydrochloride is a high-value building block for the synthesis of pharmaceutically relevant indole-containing molecules. Its specific substitution pattern makes it particularly attractive for the development of targeted therapies like kinase inhibitors. This guide has provided a foundational understanding of its structure, safety, synthesis, and application. As the demand for novel and selective kinase inhibitors continues to grow, the importance of strategically functionalized precursors like (2-Chloro-5-fluorophenyl)hydrazine hydrochloride in enabling rapid and efficient drug discovery is expected to increase. Future research may focus on developing more sustainable and efficient synthetic routes to this and related compounds, as well as expanding their application in the synthesis of other heterocyclic systems.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 3. 502496-25-5|(2-Chloro-5-fluorophenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 2-CHLORO-5-FLUOROPHENYLHYDRAZINE HYDROCHLORIDE | 502496-25-5 [chemicalbook.com]

- 6. (2-Chloro-5-fluorophenyl)hydrazine hydrochloride - CAS:502496-25-5 - Sunway Pharm Ltd [3wpharm.com]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. EP0723953A1 - Process for the preparation of 2-fluorophenylhydrazine - Google Patents [patents.google.com]

- 9. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of 2-Chloro-5-fluorophenylhydrazine Hydrochloride in Synthesis

Abstract

2-Chloro-5-fluorophenylhydrazine hydrochloride is a pivotal reagent in modern organic synthesis, primarily utilized for the construction of halogenated indole scaffolds. These structural motifs are of profound interest in medicinal chemistry and drug development due to their prevalence in bioactive molecules. This guide provides an in-depth analysis of the core mechanism through which this substituted phenylhydrazine operates, focusing on its application in the Fischer indole synthesis. We will explore the causality behind experimental choices, the influence of the chloro and fluoro substituents on reactivity, and present a validated protocol for its practical application. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this reagent's synthetic utility.

Introduction: The Significance of Halogenated Indoles

The indole ring system is a cornerstone of pharmaceutical chemistry, found in a vast array of natural products and synthetic drugs.[1] The strategic incorporation of halogen atoms, such as chlorine and fluorine, onto the indole core can dramatically modulate a molecule's physicochemical properties. This includes enhancing metabolic stability, improving membrane permeability, and altering binding affinities to biological targets. This compound serves as a highly effective precursor for creating indoles with a specific 7-chloro-4-fluoro substitution pattern, a motif explored in various therapeutic areas.

Its primary and most powerful application is in the Fischer indole synthesis , a classic and versatile reaction discovered by Emil Fischer in 1883.[2] This acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone remains one of the most indispensable methods for indole synthesis.[3]

The Core Mechanism of Action: The Fischer Indole Synthesis Pathway

The overall transformation involves heating an arylhydrazine with a carbonyl compound in the presence of an acid catalyst.[3] The reaction with this compound proceeds through a well-established sequence of steps, each critical for the formation of the final indole product. The choice of a Brønsted acid (e.g., HCl, H₂SO₄, PPA) or a Lewis acid (e.g., ZnCl₂, BF₃) is vital and can influence reaction rates and yields.[4][5]

The accepted mechanism involves the following key transformations:[2][6]

-

Phenylhydrazone Formation: The reaction initiates with the acid-catalyzed condensation of 2-chloro-5-fluorophenylhydrazine with an aldehyde or ketone. This is a reversible reaction that forms the corresponding phenylhydrazone intermediate.

-

Tautomerization to Ene-hydrazine: The phenylhydrazone undergoes tautomerization to its more reactive enamine isomer, known as an ene-hydrazine. This step is crucial and requires the carbonyl compound to have at least one α-hydrogen.[6]

-

[2][2]-Sigmatropic Rearrangement: This is the key bond-forming and irreversible step of the mechanism.[1][6] The protonated ene-hydrazine undergoes an electrocyclic rearrangement, analogous to a Cope rearrangement, where the N-N bond is cleaved and a new C-C bond is formed between the aromatic ring and the former α-carbon of the carbonyl compound.[2][3]

-

Rearomatization & Cyclization: The resulting di-imine intermediate rapidly rearomatizes. This is followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon, forming a five-membered ring.

-

Ammonia Elimination: Under the acidic conditions, the resulting aminal intermediate eliminates a molecule of ammonia (NH₃) to generate the final, energetically favorable aromatic indole ring.[2][7]

Influence of the Chloro and Fluoro Substituents

The electron-withdrawing nature of the chlorine and fluorine atoms on the phenyl ring influences the electronic properties of the hydrazine. The chlorine atom at the ortho-position (which becomes position 7 in the indole) can exert steric hindrance and electronically influence the regioselectivity of the cyclization.[8] The fluorine atom at the meta-position (which becomes position 4 in the indole) further modulates the electron density of the aromatic ring.

Mechanistic Pathway Diagram

Caption: Key steps in the acid-catalyzed Fischer Indole Synthesis.

Validated Experimental Protocol

This section provides a representative, step-by-step methodology for the synthesis of a 7-chloro-4-fluoroindole derivative using this compound and cyclohexanone as a model substrate.

Objective: To synthesize 8-chloro-5-fluoro-1,2,3,4-tetrahydrocarbazole.

Materials:

-

This compound

-

Cyclohexanone

-

Glacial Acetic Acid

-

Ethanol

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Hydrazone Formation: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of ethanol. Add 1.05 equivalents of cyclohexanone. Stir the mixture at room temperature for 30 minutes. The formation of the hydrazone is often indicated by the formation of a precipitate.

-

Indolization (Cyclization): To the flask containing the hydrazone, add glacial acetic acid to act as both the solvent and the acid catalyst.[5]

-

Heating: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (typically around 118°C for acetic acid) with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[1]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker of ice water.

-

Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 8-chloro-5-fluoro-1,2,3,4-tetrahydrocarbazole.

Experimental Workflow Diagram

Caption: General experimental workflow for the Fischer Indole Synthesis.

Data Presentation & Expected Outcomes

The yield and purity of the final indole product are highly dependent on the specific carbonyl partner used and the precise reaction conditions. The use of substituted phenylhydrazines can sometimes lead to the formation of regioisomers, although this is often controllable by the choice of acid catalyst and reaction temperature.

| Carbonyl Substrate | Expected Product | Typical Yield Range | Notes |

| Cyclohexanone | 8-Chloro-5-fluoro-1,2,3,4-tetrahydrocarbazole | 65-85% | Generally clean reaction, product often crystalline. |

| Acetone | 7-Chloro-4-fluoro-2-methylindole | 50-70% | Volatility of acetone requires careful temperature control. |

| Pyruvic Acid | 7-Chloro-4-fluoroindole-2-carboxylic acid | 60-75% | The resulting carboxylic acid can be decarboxylated if needed.[3] |

Table 1: Representative yields for Fischer Indole Synthesis with 2-Chloro-5-fluorophenylhydrazine.

Product characterization is typically performed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the structure and substitution pattern of the indole ring.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretch of the indole.

Safety and Handling

This compound is a chemical reagent and should be handled with appropriate care in a well-ventilated fume hood.

-

Hazards: May cause skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed.[9]

-

Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of functionalized indoles via the Fischer indole synthesis. A thorough understanding of its multi-step mechanism, from initial hydrazone formation to the critical[2][2]-sigmatropic rearrangement and final ammonia elimination, is essential for its effective application. The electronic effects of the halogen substituents play a key role in the reactivity of this starting material. By carefully selecting the acid catalyst and reaction conditions, researchers can efficiently access a wide range of 7-chloro-4-fluoroindole derivatives, which are important scaffolds for the development of new therapeutic agents.

References

- 1. testbook.com [testbook.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 6-chloro-1H-indole-3-carboxylic acid | C9H6ClNO2 | CID 18453235 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of 2-Chloro-5-fluorophenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-fluorophenylhydrazine hydrochloride is a substituted phenylhydrazine derivative of significant interest in synthetic chemistry, particularly as a precursor for creating complex heterocyclic compounds used in drug discovery and materials science. Its utility as a building block necessitates a comprehensive understanding of its structural and electronic properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and purity assessment of this compound.

This in-depth technical guide provides a detailed overview of the expected spectroscopic data for this compound. In the absence of publicly available experimental spectra for this specific molecule, this guide will leverage established principles of spectroscopy and data from analogous compounds to predict and interpret its spectral characteristics. We will delve into the causality behind experimental choices and provide a framework for acquiring and analyzing high-quality spectroscopic data.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with its distinct substitution pattern on the aromatic ring, gives rise to a unique spectroscopic fingerprint. The presence of chlorine and fluorine atoms, along with the hydrazine hydrochloride moiety, dictates the chemical shifts in NMR, the vibrational modes in IR, and the fragmentation patterns in MS.

Molecular Formula: C₆H₇Cl₂FN₂ Molecular Weight: 197.04 g/mol CAS Number: 502496-25-5

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of the molecular framework.

¹H NMR Spectroscopy: Predicted Analysis

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the hydrazinium group.

-

Aromatic Region (approx. 6.8-7.5 ppm): The three protons on the phenyl ring will exhibit a complex splitting pattern due to spin-spin coupling with each other and with the fluorine atom.

-

H-3: This proton is ortho to the chlorine and meta to the fluorine and the hydrazine group. It is expected to appear as a doublet of doublets.

-

H-4: This proton is meta to both the chlorine and the hydrazine group and ortho to the fluorine. It will likely be the most complex signal, appearing as a triplet of doublets.

-

H-6: This proton is ortho to the hydrazine group and meta to the chlorine and fluorine. It is expected to be a doublet of doublets.

-

-

Hydrazinium Protons (-NHNH₃⁺): Due to the hydrochloride salt form, the protons on the nitrogen atoms will be exchangeable and may appear as broad singlets. Their chemical shift can be highly variable depending on the solvent, concentration, and temperature. They are expected to be significantly downfield, potentially in the 8-11 ppm range.

¹³C NMR Spectroscopy: Predicted Analysis

The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the aromatic carbons. The chemical shifts are influenced by the electronegativity of the substituents.

-

C-1 (ipso-C-NHNH₃⁺): The chemical shift will be influenced by the attached nitrogen.

-

C-2 (ipso-C-Cl): The carbon atom attached to the chlorine will be deshielded.

-

C-3: This carbon will show a coupling to the fluorine atom (²Jcf).

-

C-4: This carbon will show a coupling to the fluorine atom (³Jcf).

-

C-5 (ipso-C-F): This carbon will exhibit a large one-bond coupling to the fluorine atom (¹Jcf) and will be significantly shifted downfield.

-

C-6: This carbon will show a coupling to the fluorine atom (³Jcf).

¹⁹F NMR Spectroscopy: A Key Technique

¹⁹F NMR is a highly sensitive technique for fluorinated organic compounds. A single signal is expected for the fluorine atom in this compound. The chemical shift will be characteristic of a fluorine atom on an aromatic ring. The signal will be split by the neighboring aromatic protons (H-4 and H-6).

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The spectrum of this compound is expected to be complex, with characteristic absorption bands for the N-H bonds of the hydrazinium group, the aromatic ring, and the C-Cl and C-F bonds.

| Functional Group | **Expected Wavenumber (cm⁻¹) ** | Intensity | Notes |

| N-H Stretch (Hydrazinium) | 3200-3400 | Strong, Broad | The hydrochloride salt will influence the position and shape of these bands.[1][2] |

| Aromatic C-H Stretch | 3000-3100 | Medium | Characteristic of aromatic compounds. |

| N-H Bend | 1580-1650 | Medium to Strong | Can sometimes be mistaken for a C=C stretch.[1] |

| Aromatic C=C Stretch | 1450-1600 | Medium to Strong | Multiple bands are expected due to the substituted ring. |

| C-N Stretch | 1250-1335 | Medium to Strong | Characteristic of aromatic amines/hydrazines.[1] |

| C-F Stretch | 1100-1300 | Strong | A strong, characteristic absorption. |

| C-Cl Stretch | 700-850 | Strong | The exact position depends on the substitution pattern. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) could be used.

Predicted Fragmentation Pattern (EI-MS)

Under EI conditions, the molecular ion peak ([M]⁺) for the free base (C₆H₆ClFN₂) would be observed at m/z 160. A key feature will be the isotopic pattern of the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in two peaks at m/z 160 and 162 with a 3:1 intensity ratio, which is a clear indicator of a single chlorine atom in the molecule.[3]

Predicted Collision Cross Section (CCS) values for the free base, (2-chloro-5-fluorophenyl)hydrazine, are available: [4]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 161.02764 | 127.3 |

| [M+Na]⁺ | 183.00958 | 137.0 |

| [M-H]⁻ | 159.01308 | 129.7 |

Experimental Workflow for Spectroscopic Analysis

A robust and systematic workflow is crucial for obtaining high-quality and reliable spectroscopic data.

Caption: Workflow for the Spectroscopic Analysis of this compound.

Methodologies

-

Sample Preparation:

-

NMR: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube. DMSO-d₆ is often a good choice for hydrochloride salts.

-

IR (KBr Pellet): Grind a small amount (1-2 mg) of the sample with anhydrous potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

MS (ESI): Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) with or without a small amount of formic acid to assist ionization.

-

-

Data Acquisition:

-

NMR: Acquire ¹H, ¹³C, and ¹⁹F spectra on a high-field NMR spectrometer. For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

IR: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

MS: Introduce the sample into the mass spectrometer via direct infusion or through an HPLC system.

-

-

Data Processing and Analysis:

-

Process the raw data using appropriate software. For NMR, this includes Fourier transformation, phase correction, and baseline correction.

-

Analyze the processed spectra to identify key features such as chemical shifts, coupling constants, vibrational frequencies, and mass-to-charge ratios.

-

Integrate the data from all three techniques to confirm the structure and assess the purity of the compound.

-

Conclusion

References

Solubility of 2-Chloro-5-fluorophenylhydrazine Hydrochloride in Organic Solvents: A Methodological & Predictive Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 2-Chloro-5-fluorophenylhydrazine hydrochloride (CAS No. 502496-25-5), a key intermediate in pharmaceutical synthesis. A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of quantitative solubility data for this compound in common organic solvents. To address this critical knowledge gap, this document provides a detailed theoretical framework for predicting its solubility based on its physicochemical properties. More importantly, it delivers a robust, step-by-step experimental protocol for determining thermodynamic (equilibrium) solubility using the gold-standard shake-flask method. This guide is designed to empower researchers and drug development professionals to generate reliable, in-house solubility data essential for process optimization, reaction design, and purification strategies.

Introduction to this compound

This compound is an aromatic hydrazine derivative used as a building block in the synthesis of a variety of complex organic molecules, particularly within the pharmaceutical and agrochemical industries[1]. The efficiency of its use in synthesis—including reaction kinetics, yield, and purity of the final product—is profoundly influenced by its solubility in the chosen solvent system. A thorough understanding of its solubility profile is therefore not merely an academic exercise but a prerequisite for scalable and reproducible chemical processes.

The presence of the hydrochloride salt fundamentally alters the compound's physical properties compared to its free base, significantly impacting its solubility characteristics. This guide focuses exclusively on the hydrochloride form, as it is a common salt used for its improved stability and handling properties.

Physicochemical Profile and Predicted Solubility Behavior

To estimate the solubility of this compound, we must first analyze its molecular structure and resulting physicochemical properties.

-

Molecular Structure: The molecule contains a substituted phenyl ring, a hydrazine moiety (-NHNH2), a chlorine atom, and a fluorine atom. The hydrochloride salt form means the hydrazine group is protonated (-NH2NH3+ Cl-).

-

Polarity: The protonated hydrazine group makes the molecule a salt, rendering it highly polar and capable of strong ionic interactions and hydrogen bonding.

-

Governing Principle: "Like Dissolves Like" : This principle is central to predicting solubility. Polar solvents are better at dissolving polar solutes, while non-polar solvents are suited for non-polar solutes.

Based on these characteristics, a qualitative solubility profile can be predicted:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol, Water | High to Moderate | These solvents have high dielectric constants and can form strong hydrogen bonds, effectively solvating both the cation and the chloride anion of the salt. |

| Aprotic Polar | DMSO, DMF, Acetonitrile | Moderate to Low | These solvents have high dielectric constants and can solvate the cation, but they are less effective at solvating the chloride anion compared to protic solvents. DMSO is often a good solvent for polar compounds[2]. |

| Low-Polarity Ethers | THF, Diethyl Ether | Very Low | The polarity is insufficient to overcome the lattice energy of the ionic solid. |

| Non-Polar | Toluene, Hexanes | Insoluble | The non-polar nature of these solvents cannot effectively solvate the ions of the salt. |

Note: These are predictions. Empirical determination is necessary for accurate, quantitative data.

Core Challenge: The Absence of Public Quantitative Data

Despite the compound's relevance, a thorough search of scientific databases and supplier technical documents reveals a scarcity of specific, quantitative solubility data (e.g., in g/L or mg/mL)[3][4]. This information gap necessitates that researchers determine solubility experimentally for their specific applications and solvent systems. The following sections provide the necessary protocols to achieve this.

Standardized Protocol for Thermodynamic Solubility Determination

The most reliable method for determining the true equilibrium (thermodynamic) solubility of a compound is the shake-flask method .[2][5]. This method ensures that the solvent is fully saturated with the solute and that the system has reached equilibrium.

Materials and Equipment

-

This compound (high purity)

-

High-purity organic solvents of choice

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance (4-5 decimal places)

-

Glass vials with solvent-resistant caps (e.g., PTFE-lined)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE, chosen for solvent compatibility)

-

A suitable calibrated analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Experimental Workflow Diagram

The following diagram outlines the critical steps of the shake-flask method.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Step-by-Step Methodology

-

Preparation of Slurry:

-

Action: Add an excess amount of this compound to a vial. The key is to add enough solid so that a visible amount remains after equilibrium is reached.

-

Causality: Adding excess solid ensures that the solution becomes saturated, which is the definition of solubility at a given temperature.

-

-

Solvent Addition:

-

Action: Accurately pipette a known volume (e.g., 2.00 mL) of the desired organic solvent into the vial.

-

Causality: A precise volume is critical for the final concentration calculation.

-

-

Equilibration:

-

Action: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-72 hours).

-

Causality: Continuous agitation maximizes the surface area for dissolution, while a long equilibration time ensures the system reaches a true thermodynamic equilibrium. Temperature control is paramount as solubility is highly temperature-dependent.

-

-

Sampling and Filtration:

-

Action: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial.

-

Causality: This step is the most critical for accuracy. Filtration removes all undissolved micro-particulates, ensuring that the measurement reflects only the dissolved compound. The filter material must be chemically inert to the solvent to prevent leaching or drug adsorption.

-

-

Dilution and Quantification:

-

Action: Accurately dilute the filtered saturate solution with a known volume of the solvent to bring its concentration into the linear range of the analytical instrument. Analyze this diluted sample using a pre-validated method (e.g., HPLC-UV).

-

Causality: Direct analysis of the saturated solution is often impossible due to detector saturation. A precise, quantitative dilution is necessary to enable accurate measurement.

-

-

Calculation:

-

Action: Calculate the original concentration in the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Formula: Solubility (mg/mL) = Cmeasured (mg/mL) × (Vfinal / Vinitial)

-

High-Throughput Screening (HTS) for Kinetic Solubility

For rapid, preliminary screening across many solvents, a kinetic solubility assay can be used[2]. This method involves adding a concentrated stock solution of the compound (typically in DMSO) to the target solvents and determining the concentration at which precipitation occurs, often detected by light scattering.

Key Consideration: Kinetic solubility is often higher than thermodynamic solubility because it does not allow sufficient time for the stable crystal lattice to form. While useful for initial screening, it is not a substitute for the thermodynamic value in process development.

Safety and Handling Precautions

As a laboratory chemical, this compound requires careful handling. Information synthesized from various safety data sheets (SDS) indicates the following[6][7][8]:

-

Toxicity: The compound is harmful if swallowed, inhaled, or in contact with skin.

-

Irritation: It can cause skin and serious eye irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid creating dust.

-

Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials like strong oxidizing agents.

Researchers must consult the most current Safety Data Sheet from their supplier before commencing any work.

Conclusion

References

- 1. 502496-25-5|(2-Chloro-5-fluorophenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 502496-25-5 [chemicalbook.com]

- 4. (2-Chloro-5-fluorophenyl)hydrazine hydrochloride - CAS:502496-25-5 - Sunway Pharm Ltd [3wpharm.com]

- 5. scispace.com [scispace.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

Purity and Assay of 2-Chloro-5-fluorophenylhydrazine hydrochloride: A Comprehensive Analytical Guide

An In-depth Technical Guide for Drug Development Professionals

Abstract

2-Chloro-5-fluorophenylhydrazine hydrochloride is a key building block in modern medicinal chemistry, serving as a critical precursor in the synthesis of various active pharmaceutical ingredients (APIs). The purity and precise quantification (assay) of this raw material are not merely procedural checks; they are foundational pillars that dictate the safety, efficacy, and reproducibility of the final drug product. Even trace impurities can lead to the formation of undesired, potentially genotoxic side products, while an inaccurate assay can compromise stoichiometry and yield in subsequent synthetic steps. This guide provides an in-depth exploration of the essential analytical methodologies required to comprehensively characterize this compound, moving beyond simple protocol recitation to explain the underlying scientific rationale for each technique and procedural step.

Introduction: The Criticality of Quality in Starting Materials

In the landscape of pharmaceutical development, the principle of "Quality by Design" (QbD) emphasizes that quality cannot be tested into a product; it must be built in from the inception of the process. This begins with the rigorous characterization of starting materials. This compound (Molecular Formula: C₆H₆ClFN₂·HCl, CAS: 502496-25-5) is a substituted phenylhydrazine, a class of compounds recognized for its utility in constructing heterocyclic scaffolds, most notably via the Fischer indole synthesis.[1] However, phenylhydrazines are also known as a "cohort of concern" for potential genotoxicity, making the detection and control of related impurities a regulatory and safety imperative.[2]

This document serves as a technical guide for researchers and analytical scientists, providing a multi-faceted strategy for establishing the identity, purity, and assay of this critical intermediate. We will explore orthogonal analytical techniques, emphasizing the causality behind method selection and the establishment of self-validating protocols to ensure data integrity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 502496-25-5 | [3] |

| Molecular Formula | C₆H₆ClFN₂·HCl | [3] |

| Molecular Weight | 197.04 g/mol | [3] |

| Free Base Formula | C₆H₆ClFN₂ | [4] |

| Free Base MW | 160.58 g/mol | [4] |

| Typical Appearance | Colorless to light yellow crystalline solid | [1] |

| Typical Purity Spec. | ≥97% or ≥98% | [3][5][6] |

The Analytical Imperative: Differentiating Purity and Assay

Before delving into methodologies, it is crucial to distinguish between two fundamental quality attributes:

-

Purity: This refers to the percentage of the main component in the material, assessed by identifying and quantifying all other components (impurities). It is typically determined using area normalization in a high-resolution chromatographic separation. The fundamental question answered is: "What else is in here, and how much?"

-

Assay: This is a measure of the absolute content or potency of the desired chemical entity. It is a quantitative measurement performed against a certified reference standard. The question answered is: "How much of the specific molecule of interest is present?"

A material can have high purity (e.g., 99.8% by HPLC area) but a low assay (e.g., 92%) if it contains significant amounts of non-UV active substances like water or inorganic salts. Therefore, orthogonal methods are required for a complete quality assessment.

Chromatographic Methods: The Cornerstone of Purity and Impurity Profiling

Chromatography is the most powerful tool for separating the target molecule from structurally similar impurities. Given the nature of this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are valuable, often complementary, techniques.

High-Performance Liquid Chromatography (HPLC)

Causality: Reversed-Phase HPLC (RP-HPLC) is the preeminent method for analyzing non-volatile and thermally labile compounds like phenylhydrazine salts.[7] It separates molecules based on their hydrophobicity. The hydrochloride salt is highly polar and water-soluble, making it perfectly suited for RP-HPLC. A C18 (octadecylsilane) column provides a non-polar stationary phase that effectively retains the analyte and its less polar impurities, allowing for separation using a polar mobile phase (typically a mixture of aqueous buffer and an organic solvent like acetonitrile or methanol).[1]

This protocol is designed to separate the main component from potential process-related impurities, such as positional isomers or the aniline precursor.[1][8]

-

Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

-

Chromatographic Conditions:

-

Column: Waters X-Bridge C18, 250 mm x 4.6 mm, 5 µm, or equivalent.[1]

-

Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate, pH adjusted to 2.5 with phosphoric acid.[9]

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0-5 min: 10% B

-

5-35 min: 10% to 80% B

-

35-40 min: 80% B

-

40.1-45 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 240 nm (a PDA detector is recommended to assess peak purity and detect impurities with different chromophores).

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Diluent: Water:Acetonitrile (75:25, v/v).

-

Sample Solution: Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of ~0.5 mg/mL.[1]

-

-

Analysis and Calculation:

-

Inject the diluent (as a blank) followed by the sample solution.

-

Identify the principal peak corresponding to this compound.

-

Calculate purity using the area percent method:

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

-

Caption: Workflow for HPLC purity analysis.

Gas Chromatography (GC) for Volatile Impurities

Causality: While HPLC is excellent for the main component and related non-volatile impurities, GC is superior for detecting residual solvents and volatile starting materials that may be present. However, hydrazine compounds are polar and thermally labile, leading to poor peak shape and potential degradation in a hot GC inlet.[10] To overcome this, derivatization is essential. This process converts the polar N-H groups into a less polar, more thermally stable moiety.[7][11]

This protocol uses pentafluorobenzaldehyde (PFB) as a derivatizing agent, which reacts with the hydrazine to form a stable, volatile, and highly detectable azine derivative.[12]

-

Instrumentation: GC system with a Flame Ionization Detector (FID) or, preferably, a Mass Spectrometer (MS) for definitive identification.

-

Derivatization Step:

-

Accurately weigh ~50 mg of the sample into a vial.

-

Add 1 mL of a suitable solvent (e.g., ethyl acetate).

-

Add 1 mL of an aqueous buffer (pH ~5) and 100 µL of pentafluorobenzaldehyde solution (10% in ethyl acetate).

-

Vortex vigorously for 2 minutes to facilitate the reaction at the aqueous-organic interface.

-

Allow the layers to separate. The derivative (decafluorobenzaldehyde azine) will partition into the organic layer.[12]

-

-

Chromatographic Conditions:

-

Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film, or equivalent.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Program: 100 °C hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

-

Injection: 1 µL of the organic layer (split mode, e.g., 20:1).

-

MS Detector (if used): Transfer line at 280 °C, EI source at 70 eV. Monitor for characteristic ions of the derivative.

-

Quantitative Assay Methods: Establishing Potency

An accurate assay is vital for downstream synthesis. We present two orthogonal methods: a modern chromatographic approach and a classic titrimetric method. Consistency between these two fundamentally different techniques provides high confidence in the reported value.

Assay by HPLC with External Standard

Causality: This is the most common and specific method for assay determination. It relies on comparing the detector response of the sample to that of a highly pure, well-characterized reference standard. Its accuracy is directly tied to the quality of the reference standard.

-

Instrumentation and Conditions: Use the same HPLC system and conditions as described in Section 3.1.

-

Reference Standard Preparation:

-

Accurately weigh ~25 mg of the this compound reference standard into a 50 mL volumetric flask.

-

Dissolve and dilute to volume with the diluent (~0.5 mg/mL). This is the Standard Solution.

-

-

Sample Preparation: Prepare the sample solution as described in Section 3.1. This is the Sample Solution.

-

Analysis and Calculation:

-

Make five replicate injections of the Standard Solution to establish system suitability (%RSD of peak areas should be <1.0%).

-

Inject the Standard Solution, followed by the Sample Solution in duplicate.

-

Calculate the assay using the following formula:

-

Assay (%) = (Area_Sample / Area_Std) x (Conc_Std / Conc_Sample) x Purity_Std

-

Where:

-

Area_Sample = Average peak area of the analyte in the sample injections.

-

Area_Std = Average peak area of the analyte in the standard injections.

-

Conc_Std = Concentration of the reference standard solution (mg/mL).

-

Conc_Sample = Concentration of the sample solution (mg/mL).

-

Purity_Std = Purity of the reference standard (e.g., 99.8%).

-

-

-

Assay by Potentiometric Titration of Hydrochloride

Causality: As the compound is a hydrochloride salt, its assay can be determined by titrating the chloride ion with a standardized silver nitrate solution.[13] This is a classic, robust pharmacopeial method.[14] A potentiometric endpoint, using a silver electrode, is more precise and less subjective than colorimetric indicators.[15] This method provides an excellent orthogonal confirmation of the HPLC assay value.

-

Instrumentation: Automatic potentiometric titrator with a silver combination electrode.

-

Reagents:

-

Titrant: Standardized 0.1 M Silver Nitrate (AgNO₃) solution.

-

Solvent: 70% ethanol or a mixture of ethanol and water.[16]

-

-

Procedure:

-

Accurately weigh approximately 150 mg of the sample into a titration beaker.

-